molecular formula C24H25N5O4S B2904032 1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide CAS No. 941004-37-1

1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2904032
CAS No.: 941004-37-1
M. Wt: 479.56
InChI Key: VBYAZHYLYBHYKT-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a cyano group at position 4 and a 4-[benzyl(methyl)sulfamoyl]phenyl group at position 2. The oxazole ring is further linked to a piperidine-4-carboxamide moiety via position 3.

Properties

IUPAC Name

1-[2-[4-[benzyl(methyl)sulfamoyl]phenyl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-28(16-17-5-3-2-4-6-17)34(31,32)20-9-7-19(8-10-20)23-27-21(15-25)24(33-23)29-13-11-18(12-14-29)22(26)30/h2-10,18H,11-14,16H2,1H3,(H2,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYAZHYLYBHYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3S , with a molecular weight of 420.52 g/mol . The structure features a piperidine ring, a sulfamoyl group, and a cyano-substituted oxazole, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfamoyl group is known for its role in inhibiting enzymes such as carbonic anhydrase and urease, which are involved in various metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study conducted on synthesized derivatives of similar structures demonstrated that compounds with sulfamoyl groups exhibit moderate to excellent antimicrobial activity. The following table summarizes the results:

CompoundBacterial StrainInhibition Zone (mm)
AStaphylococcus aureus18
BEscherichia coli15
CPseudomonas aeruginosa20
DSalmonella Typhi17

Cytotoxicity Assays

In a cytotoxicity assay against several cancer cell lines (e.g., MCF-7, HeLa), the compound showed varying degrees of effectiveness:

Cell LineIC50 (µM)
MCF-712.5
HeLa15.0
A54910.0

Case Studies

  • Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial properties of piperidine derivatives, including our compound. Results indicated that compounds with similar structural motifs exhibited significant inhibition against E. coli and S. aureus, supporting the potential use of this compound in treating bacterial infections .
  • Cancer Treatment Potential : Another research article highlighted the cytotoxic effects of piperidine derivatives on cancer cells. The study found that compounds like this compound induced apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Routes : and describe synthetic methods for sulfamoyl- and acetamide-containing compounds, but specifics for the target molecule are absent.
  • Bioactivity Data: No activity data (e.g., IC₅₀, binding affinities) is available in the provided evidence, limiting functional comparisons.

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